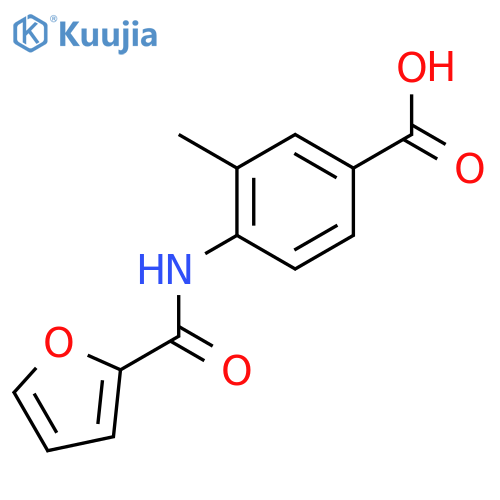

Cas no 435288-00-9 (4-(2-Furoylamino)-3-methylbenzoic Acid)

435288-00-9 structure

商品名:4-(2-Furoylamino)-3-methylbenzoic Acid

CAS番号:435288-00-9

MF:C13H11NO4

メガワット:245.230743646622

MDL:MFCD07357963

CID:1086595

PubChem ID:2967092

4-(2-Furoylamino)-3-methylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-(Furan-2-carboxamido)-3-methylbenzoic acid

- 4-(2-furoylamino)-3-methylbenzoic acid

- 4-(2-furoylamino)-3-methylbenzoic acid(SALTDATA: FREE)

- 4-(furan-2-carbonylamino)-3-methylbenzoic acid

- AC1MGV1F

- AG-F-53829

- Ambcb7929674

- CTK4I7396

- MolPort-002-095-917

- Oprea1_686069

- AKOS000105247

- 4-(2-Furoylamino)-3-methylbenzoicacid

- DB-183823

- DTXSID50388002

- BS-38134

- MFCD07357963

- 435288-00-9

- 4-(FURAN-2-AMIDO)-3-METHYLBENZOIC ACID

- 4-(Furan-2-carboxamido)-3-methylbenzoicacid

- 4-(2-Furoylamino)-3-methylbenzoic Acid

-

- MDL: MFCD07357963

- インチ: InChI=1S/C13H11NO4/c1-8-7-9(13(16)17)4-5-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17)

- InChIKey: CZJAOOFHZPRODD-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(C(O)=O)=CC=C1NC(C2=CC=CO2)=O

計算された属性

- せいみつぶんしりょう: 245.06880783g/mol

- どういたいしつりょう: 245.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 79.5Ų

4-(2-Furoylamino)-3-methylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F415655-100mg |

4-(2-Furoylamino)-3-methylbenzoic Acid |

435288-00-9 | 100mg |

$ 65.00 | 2022-06-05 | ||

| TRC | F415655-500mg |

4-(2-Furoylamino)-3-methylbenzoic Acid |

435288-00-9 | 500mg |

$ 115.00 | 2022-06-05 | ||

| A2B Chem LLC | AG23278-1g |

4-(2-furoylamino)-3-methylbenzoic acid |

435288-00-9 | 95% | 1g |

$176.00 | 2024-04-20 | |

| 1PlusChem | 1P00DDJI-1g |

4-(2-furoylamino)-3-methylbenzoic acid |

435288-00-9 | 95% | 1g |

$183.00 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1242670-5g |

4-(2-furoylamino)-3-methylbenzoic acid |

435288-00-9 | 95% | 5g |

$515 | 2023-09-04 | |

| Chemenu | CM282229-5g |

4-(Furan-2-carboxamido)-3-methylbenzoic acid |

435288-00-9 | 95% | 5g |

$*** | 2023-05-30 | |

| abcr | AB221605-5 g |

4-(2-Furoylamino)-3-methylbenzoic acid; 95% |

435288-00-9 | 5 g |

€552.30 | 2023-07-20 | ||

| abcr | AB221605-5g |

4-(2-Furoylamino)-3-methylbenzoic acid, 95%; . |

435288-00-9 | 95% | 5g |

€381.90 | 2025-02-13 | |

| abcr | AB221605-1g |

4-(2-Furoylamino)-3-methylbenzoic acid, 95%; . |

435288-00-9 | 95% | 1g |

€137.20 | 2025-02-13 | |

| 1PlusChem | 1P00DDJI-5g |

4-(2-furoylamino)-3-methylbenzoic acid |

435288-00-9 | 95% | 5g |

$704.00 | 2025-02-26 |

4-(2-Furoylamino)-3-methylbenzoic Acid 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

435288-00-9 (4-(2-Furoylamino)-3-methylbenzoic Acid) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:435288-00-9)4-(2-Furoylamino)-3-methylbenzoic Acid

清らかである:99%

はかる:5g

価格 ($):251.0